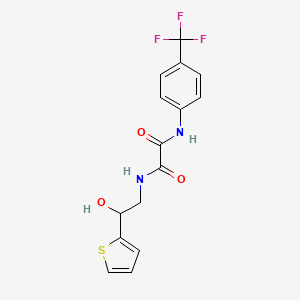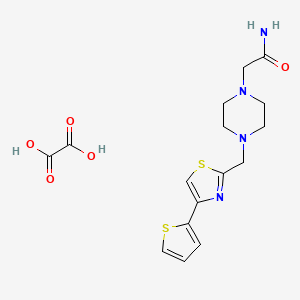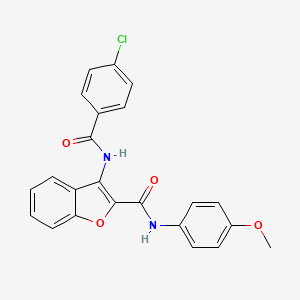
N1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step processes, including the condensation of thiophenyl and trifluoromethylphenyl moieties with oxalamide groups. For example, Mamedov et al. (2016) describe a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, showcasing the versatility of oxalamide derivatives in organic synthesis (Mamedov et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds is crucial for understanding their properties and behavior. Sharma et al. (2016) used X-ray diffraction studies to establish the crystal structure of a related compound, highlighting the significance of molecular geometry, π-π interactions, and hydrogen bonding in determining the stability and reactivity of such molecules (Sharma et al., 2016).
Chemical Reactions and Properties
The chemical reactivity and properties of oxalamide derivatives are influenced by their functional groups. The study by Mamedov et al. (2016) on the synthesis of di- and mono-oxalamides through rearrangement reactions illustrates the compound's potential for diverse chemical transformations, which are essential for the development of novel materials and chemicals (Mamedov et al., 2016).
Physical Properties Analysis
Physical properties such as melting point, solubility, and crystalline structure are paramount for the practical application of any chemical compound. The work by Sathiya and Senthilkumar (2020) on the nonlinear optical properties of a related organic crystal provides insight into how the physical characteristics of these compounds can be tailored for specific applications (Sathiya & Senthilkumar, 2020).
Applications De Recherche Scientifique
Synthesis and Characterization of Chemical Derivatives
Research has focused on the synthesis and characterization of novel chemical derivatives with potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. For example, Ş. Küçükgüzel et al. (2013) synthesized novel derivatives and evaluated their activities, highlighting the importance of structural modifications for enhancing therapeutic potentials (Ş. Küçükgüzel et al., 2013).
Exploration of Nonlinear Optical Properties
The investigation into the structural, optical, thermal, and nonlinear optical properties of organically synthesized compounds is another area of research relevance. S. Sathiya and M. Senthilkumar (2020) conducted a study on Ethyl 4-hydroxy-2-oxo-6-(thiophen-3-yl)-4-(trifluoromethyl) hexahydropyrimidine-5-carboxylate, demonstrating the potential of such compounds in optoelectronics and photonics (S. Sathiya & M. Senthilkumar, 2020).
Anticancer Drug Development
The synthesis and structural characterization of Schiff base organotin(IV) complexes, investigated for their potential as anticancer drugs, represent another application. T. S. Basu Baul et al. (2009) explored the cytotoxic activities of these complexes against various human tumor cell lines, offering insights into the development of new therapeutic agents (T. S. Basu Baul et al., 2009).
Corrosion Inhibition
Research on the synthesis of Schiff bases for corrosion inhibition purposes also aligns with the broader scientific applications of similar compounds. D. Daoud et al. (2014) studied the inhibition efficiency of a synthesized compound on mild steel corrosion, illustrating the compound's protective capabilities in industrial applications (D. Daoud et al., 2014).
Antidepressant Activity Exploration
The synthesis and preclinical evaluation of compounds for antidepressant activity highlight the compound's potential application in pharmacology. B. Mathew, J. Suresh, and S. Anbazhagan (2014) synthesized a series of compounds and evaluated their antidepressant activities, indicating the therapeutic potential of such chemical structures (B. Mathew, J. Suresh, & S. Anbazhagan, 2014).
Propriétés
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylethyl)-N'-[4-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O3S/c16-15(17,18)9-3-5-10(6-4-9)20-14(23)13(22)19-8-11(21)12-2-1-7-24-12/h1-7,11,21H,8H2,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLXCIHALSBBFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(thiophen-2-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2493698.png)

![Methyl (E)-4-[2-(morpholine-4-carbonyl)-2,3-dihydro-1,4-benzoxazin-4-yl]-4-oxobut-2-enoate](/img/structure/B2493700.png)

![N-(4-butylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2493704.png)
![N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamide](/img/structure/B2493706.png)
![N-(2-chloro-4-fluorobenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2493707.png)
![5-(4-ethoxyphenyl)-8,8-dimethyl-2-(methylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2493709.png)


![5-((4-Ethoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2493716.png)
![N-benzyl-N-ethyl-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2493717.png)
![2-[2-(Trifluoromethyl)pyridin-4-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2493718.png)